1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole
Overview
Description
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of an ethoxyethyl group at position 1 and an iodine atom at position 4 makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
The synthesis of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the ethoxyethyl group: This step involves the alkylation of the pyrazole ring with ethoxyethyl halides in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution reactions: The iodine atom at position 4 can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to remove the iodine atom.
Coupling reactions: The iodine atom can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological processes involving pyrazole derivatives.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethoxyethyl group can enhance the compound’s solubility and bioavailability, while the iodine atom can participate in halogen bonding, influencing molecular recognition and binding.
Comparison with Similar Compounds
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole can be compared with other pyrazole derivatives such as:
1-(1-Ethoxyethyl)-1H-pyrazole: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.
4-Iodo-1H-pyrazole: Lacks the ethoxyethyl group, which may affect its solubility and bioavailability.
1-(1-Methoxyethyl)-4-iodo-1H-pyrazole: Similar structure but with a methoxyethyl group instead of ethoxyethyl, which may influence its chemical and biological properties.
Properties
IUPAC Name |
1-(1-ethoxyethyl)-4-iodopyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-3-11-6(2)10-5-7(8)4-9-10/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDWYXNGYUFNEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)N1C=C(C=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405105 | |
Record name | 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
575452-22-1 | |
Record name | 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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